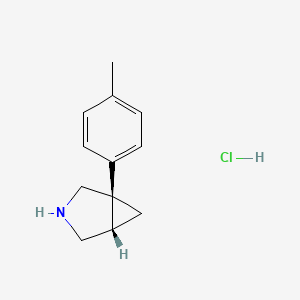

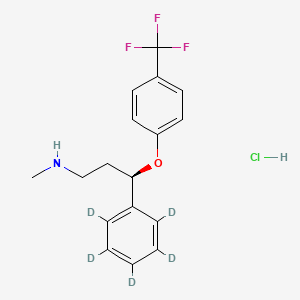

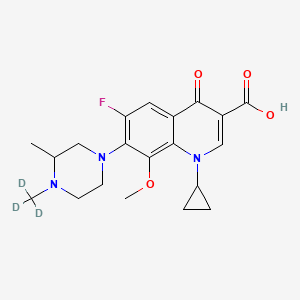

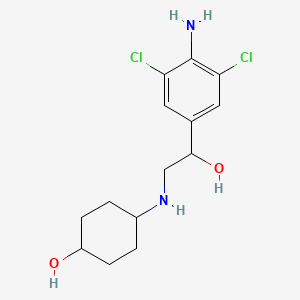

![molecular formula C29H42O7S B565321 [(2R,3S,4R,6R,8R,14R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(4-methylphenyl)sulfonyloxyacetate CAS No. 933762-22-2](/img/structure/B565321.png)

[(2R,3S,4R,6R,8R,14R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(4-methylphenyl)sulfonyloxyacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2’-Tosyloxy-dihydropleuromutilin is a chemical compound with the molecular formula C29H42O7S and a molecular weight of 534.70 . It is used for proteomics research .

Synthesis Analysis

The synthesis of 2’-Tosyloxy-dihydropleuromutilin involves a reaction that yields (3aR,4R,5R,7R,8S,9R,9aS,12R)- 7-ethyl-8-hydroxy-4,7,9,12-tetramethyl-3-oxodecahydro-4,9a-propanocyclopenta8annulen-5-yl 2-(tosyloxy)acetate as a white foam .科学的研究の応用

Synthesis and Chemical Transformations

2'-Tosyloxy-dihydropleuromutilin is involved in complex chemical reactions that are foundational in synthetic chemistry. A study by Berner et al. (1985) demonstrated that 2-Hydroxy-19,20-dihydropleuromutilin undergoes a stereospecific ketolisomerisation when treated with a base under phase/transfer conditions, leading to a 1,2-transposition of the ketofunction in the cyclopentanone part of the tricyclic structure. This process highlights the chemical flexibility and potential of 2'-Tosyloxy-dihydropleuromutilin in synthesizing novel compounds with significant chemical alterations (Berner, Vyplel, Schulz, & Fischer, 1985).

Biomedical Applications

In the realm of biomedical applications, the compound's derivatives have been explored for their potential uses. For instance, 1,4-dihydropyridines, which could theoretically be synthesized from structures similar to 2'-Tosyloxy-dihydropleuromutilin, exhibit coronary activity and have applications as coronary dilators, antifibrillators, anti-hypertensives, and as muscular and vascular spasmolytics. This underlines the potential of 2'-Tosyloxy-dihydropleuromutilin derivatives in contributing to cardiovascular disease treatments and highlights the importance of synthetic intermediates derived from it in drug development processes (Anderson, 1998).

Enzymatic Studies and Drug Discovery

The role of similar compounds in enzymatic studies and drug discovery is significant. For example, dihydropteroate synthase, a key enzyme in the biosynthetic pathway of certain amino acids, has been studied extensively for its interaction with sulfur-based antimalarial drugs. These studies provide insights into the genetic basis of clinical resistance to such drugs, which could be relevant for compounds like 2'-Tosyloxy-dihydropleuromutilin in understanding its potential interactions with biological targets (Brooks, Wang, Read, Watkins, Sims, & Hyde, 1994).

Methodological Advancements in Chemistry

The compound is also a part of methodological advancements in synthetic chemistry. A study by Sun et al. (2014) described a concise method to synthesize 1,2,3,4-tetrahydropyridines using 2-alkoxy-3,4-dihydropyran as a modular precursor, which reacts with aniline and a nucleophile. This method, while not using 2'-Tosyloxy-dihydropleuromutilin directly, illustrates the type of innovative synthetic routes and methodologies that could be applied to or derived from the chemical transformations of 2'-Tosyloxy-dihydropleuromutilin (Sun, Cheng, Yang, Taheri, Jiang, Zhang, & Gu, 2014).

特性

IUPAC Name |

[(2R,3S,4R,6R,8R,14R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(4-methylphenyl)sulfonyloxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O7S/c1-7-27(5)16-23(36-24(31)17-35-37(33,34)21-10-8-18(2)9-11-21)28(6)19(3)12-14-29(20(4)26(27)32)15-13-22(30)25(28)29/h8-11,19-20,23,25-26,32H,7,12-17H2,1-6H3/t19-,20+,23-,25+,26+,27-,28?,29?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYWPLUTWPBBOB-QFMSHXMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C2(C(CCC3(C2C(=O)CC3)C(C1O)C)C)C)OC(=O)COS(=O)(=O)C4=CC=C(C=C4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C[C@H](C2([C@@H](CCC3([C@H]2C(=O)CC3)[C@H]([C@@H]1O)C)C)C)OC(=O)COS(=O)(=O)C4=CC=C(C=C4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676277 |

Source

|

| Record name | (4R,5S,6R,8R,9aR,10R)-6-Ethyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl [(4-methylbenzene-1-sulfonyl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933762-22-2 |

Source

|

| Record name | (4R,5S,6R,8R,9aR,10R)-6-Ethyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl [(4-methylbenzene-1-sulfonyl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。